An In-depth Technical Guide to 4-Chloropyridazine Hydrochloride: Properties, Structure, and Reactivity
An In-depth Technical Guide to 4-Chloropyridazine Hydrochloride: Properties, Structure, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 4-Chloropyridazine hydrochloride (CAS No: 1193386-63-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, offers an in-depth analysis of its molecular structure, and explores its chemical reactivity, with a particular focus on the mechanistic underpinnings of its utility. We will examine established synthetic protocols, its crucial role in the development of novel therapeutic agents, and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development who utilize halogenated heterocycles as key intermediates in the synthesis of complex molecular architectures.
Introduction: The Significance of a Versatile Heterocyclic Intermediate
Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] The introduction of a chlorine atom at the 4-position, combined with its formulation as a hydrochloride salt, yields 4-Chloropyridazine hydrochloride—a stable, reactive, and highly versatile chemical intermediate. The two electron-withdrawing nitrogen atoms render the pyridazine ring electron-deficient, which profoundly influences its reactivity. This electronic characteristic makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging new carbon-heteroatom bonds.
Its application spans numerous therapeutic areas, where the pyridazine core is integral to the biological activity of molecules designed as anticancer, antiviral, and anti-inflammatory agents.[2][3] This guide serves to consolidate the critical technical information required to effectively and safely utilize this important building block in a research and development setting.
Physicochemical and Spectroscopic Profile
The hydrochloride salt form of 4-Chloropyridazine enhances its stability and solubility in polar solvents, facilitating its use in various reaction media. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1193386-63-8 | [4][5] |
| Molecular Formula | C₄H₄Cl₂N₂ | [4] |
| Molecular Weight | 150.99 g/mol | [4] |
| Appearance | Off-white to light yellow solid/powder | [6] |
| Purity | Typically ≥95% | [4] |
| Storage | 2-8 °C, under inert gas | [4][7] |
| SMILES | Cl.ClC1=CN=NC=C1 | [4] |
| InChI | InChI=1S/C4H3ClN2.ClH/c5-4-2-1-6-7-3-4;/h1-3H;1H | [5] |
Spectroscopic Analysis
Structural confirmation of 4-Chloropyridazine hydrochloride relies on standard spectroscopic techniques:
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Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is characteristic of a substituted pyridazine ring. The protons on the heterocyclic ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.
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Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the free base (4-chloropyridazine) at m/z ≈ 114, with a characteristic isotopic pattern (M+2 peak at ≈116) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic pyridazine ring.
Molecular Structure and Causality of Reactivity
The pyridazine ring is a planar, aromatic system.[8] The defining feature of 4-Chloropyridazine is the profound electron-withdrawing effect exerted by the two adjacent nitrogen atoms through induction (-I effect) and resonance (-M effect). This effect polarizes the ring system, creating regions of significant partial positive charge (δ+), particularly at the carbon atoms in the ortho (3 and 6) and para (4 and 5) positions relative to the nitrogens.
This inherent electron deficiency is the primary driver of its reactivity. It significantly lowers the activation energy for the addition of a nucleophile to the ring, a critical step in the SNAr mechanism. The chlorine atom at the C4 position serves as an excellent leaving group, making this site the focal point for chemical modification.
Chemical Reactivity: The SNAr Mechanism
The predominant reaction pathway for 4-Chloropyridazine hydrochloride is nucleophilic aromatic substitution (SNAr). This is not a concerted SN2 reaction, which is sterically impossible, nor is it an SN1 reaction, which would involve a highly unstable aryl cation.[9] Instead, it proceeds via a two-step addition-elimination mechanism.
Step 1: Nucleophilic Addition A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized across the ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization.
Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored in the second step, where the chloride ion (Cl⁻) is expelled as the leaving group, resulting in the formation of the substituted pyridazine product.
The overall workflow is depicted in the diagram below.
Caption: SNAr mechanism workflow for 4-Chloropyridazine.
This reactivity makes 4-Chloropyridazine hydrochloride an exceptional scaffold for introducing a wide variety of functional groups, including amines (R-NH₂), alcohols/phenols (R-OH), thiols (R-SH), and carbanions, by simply selecting the appropriate nucleophile.[10]
Synthesis and Experimental Protocols
While various methods exist for the synthesis of chloropyridazines, a common conceptual approach involves the chlorination of a corresponding pyridazinone precursor using reagents like phosphorus oxychloride (POCl₃).[3]
Representative Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general, self-validating procedure for the reaction of 4-Chloropyridazine hydrochloride with a generic primary amine. The validation lies in the monitoring of the reaction progress and characterization of the product.
Objective: To synthesize a 4-amino-substituted pyridazine derivative.
Materials:
-
4-Chloropyridazine hydrochloride (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or similar non-nucleophilic base (2.5 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-Chloropyridazine hydrochloride (1.0 eq).
-
Dissolution: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate) to dissolve the starting material.
-
Base Addition: Add the non-nucleophilic base (DIPEA, 2.5 eq) to the mixture. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Nucleophile Addition: Add the primary amine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir. The causal choice of elevated temperature is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer intermediate.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot/peak corresponding to the product indicates reaction completion. This step provides in-process validation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-amino-pyridazine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Discovery and Materials Science
The 4-chloropyridazine moiety is a key building block in the synthesis of biologically active compounds. Its ability to undergo predictable SNAr reactions allows for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.
-
Oncology: The pyridazine scaffold has been incorporated into molecules designed as inhibitors of crucial cancer-related targets like Poly (ADP-ribose) polymerase (PARP-1).[2] The chlorine atom provides a convenient handle to attach other pharmacophoric elements.
-
Antiviral Agents: Pyridazine derivatives have shown promise as antiviral agents, including activity against Hepatitis A Virus (HAV).[3] The specific substitution patterns on the pyridazine ring are critical for their mechanism of action.
-
Agrochemicals: The reactivity of chloropyridazines is also harnessed in the synthesis of novel pesticides and herbicides, where the pyridazine core contributes to the compound's efficacy.[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Chloropyridazine hydrochloride is essential.
-
Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][11] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[12]
-
Handling: Avoid generating dust.[12] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[7][12] For long-term stability, storage at refrigerated temperatures (2-8 °C) is recommended.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Chloropyridazine hydrochloride is a high-value chemical intermediate whose utility is rooted in the fundamental electronic properties of the pyridazine ring. The electron-deficient nature of the ring, coupled with the presence of a good leaving group at the C4 position, makes it an ideal substrate for nucleophilic aromatic substitution reactions. This predictable and versatile reactivity has cemented its role as a key building block for medicinal chemists and materials scientists, enabling the synthesis of a diverse array of complex molecules with significant biological and material properties. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is paramount for its effective and safe application in scientific discovery.
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